molecular formula C8H9Cl2N3O B117384 4-(2,6-Dichloropyrimidin-4-yl)morpholine CAS No. 52127-83-0

4-(2,6-Dichloropyrimidin-4-yl)morpholine

Cat. No. B117384
CAS RN: 52127-83-0
M. Wt: 234.08 g/mol
InChI Key: QGGYMWHOBGSQCF-UHFFFAOYSA-N
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Description

“4-(2,6-Dichloropyrimidin-4-yl)morpholine” is a chemical compound with the molecular formula C8H9Cl2N3O . It is used as a reactant in the preparation of α-azinylalkylamino-substituted pyrimidines as JAK2 inhibitors .


Synthesis Analysis

The synthesis of “4-(2,6-Dichloropyrimidin-4-yl)morpholine” involves the use of it as a reactant in the preparation of α-azinylalkylamino-substituted pyrimidines as JAK2 inhibitors . It can also be synthesized from 4,6-Dichloropyrimidine, which is used in the synthesis of N-substituted azacalix pyrimidines .


Molecular Structure Analysis

The molecular structure of “4-(2,6-Dichloropyrimidin-4-yl)morpholine” consists of a pyrimidine ring substituted with two chlorine atoms and a morpholine ring . The morpholine ring is attached to the pyrimidine ring at the 4-position .


Chemical Reactions Analysis

As a reactant, “4-(2,6-Dichloropyrimidin-4-yl)morpholine” is used in the preparation of α-azinylalkylamino-substituted pyrimidines . These pyrimidines are known to inhibit JAK2, a protein involved in various cellular processes .


Physical And Chemical Properties Analysis

“4-(2,6-Dichloropyrimidin-4-yl)morpholine” is a white solid with a molecular weight of 234.08 . It has a predicted boiling point of 396.1±42.0 °C and a predicted density of 1.435±0.06 g/cm3 . It is soluble in dichloromethane and ethyl acetate .

Scientific Research Applications

  • Pharmacophoric Applications in Kinase Inhibition : 4-(Pyrimidin-4-yl)morpholines, such as 4-(2,6-Dichloropyrimidin-4-yl)morpholine, are notable for their role in inhibiting phosphoinositide 3-kinases (PI3Ks) and phosphatidylinositol 3-kinase-related kinases (PIKKs). These compounds are particularly valued for their ability to form key hydrogen bonding interactions, which contribute to their selectivity over a broader kinome (Hobbs et al., 2019).

  • Intermediate in Synthesis of Bioactive Compounds : This compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it has been used in the synthesis of derivatives that inhibit tumor necrosis factor alpha and nitric oxide, showcasing its utility in developing potential therapeutic agents (Lei et al., 2017).

  • Study of Hydrogen-Bonded Sheet Structures : Research has also explored the structural aspects of derivatives of 4-(2,6-Dichloropyrimidin-4-yl)morpholine, particularly focusing on hydrogen-bonded sheet structures in various forms of these compounds. Such studies contribute to the understanding of molecular interactions and electronic polarization in these molecules (Orozco et al., 2008).

  • Development of DNA-Dependent Protein Kinase Inhibitors : Another significant application is in the development of DNA-dependent protein kinase (DNA-PK) inhibitors. Derivatives of 4-(2,6-Dichloropyrimidin-4-yl)morpholine have been studied for their potential in inhibiting DNA-PK, which is crucial in DNA repair and cell cycle control, making them relevant in cancer research (Cano et al., 2010).

  • Antimicrobial Properties : This compound is also involved in the synthesis of novel antimicrobial agents. Studies have shown that derivatives can exhibit significant antimicrobial activities, indicating their potential use in addressing bacterial and fungal infections (Desai et al., 2012).

  • Cancer Treatment Research : Research into derivatives of 4-(2,6-Dichloropyrimidin-4-yl)morpholine for the treatment of phosphatase and tensin homologue (PTEN)-deficient cancers is another notable application. These studies aim at developing specific inhibitors for PTEN-deficient cancers, demonstrating the compound's relevance in oncological research (Certal et al., 2014).

Safety And Hazards

The safety and hazards associated with “4-(2,6-Dichloropyrimidin-4-yl)morpholine” are indicated by the GHS07 symbol, which signifies that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for “4-(2,6-Dichloropyrimidin-4-yl)morpholine” could involve further exploration of its use in the synthesis of α-azinylalkylamino-substituted pyrimidines and their potential as JAK2 inhibitors . This could lead to advancements in the treatment of diseases where JAK2 plays a role.

properties

IUPAC Name

4-(2,6-dichloropyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGYMWHOBGSQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469008
Record name 4-(2,6-Dichloropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dichloropyrimidin-4-yl)morpholine

CAS RN

52127-83-0
Record name 4-(2,6-Dichloropyrimidin-4-yl)-morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52127-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,6-Dichloropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
EW Wright, RA Nelson Jr, Y Karpova, G Kulik… - Molecules, 2018 - mdpi.com
A number of new substituted morpholinopyrimidines were prepared utilizing sequential nucleophilic aromatic substitution and cross-coupling reactions. One of the disubstituted …
Number of citations: 2 www.mdpi.com
CF Wu, QC Wang, R Chen, HL Zhou, TT Wu… - European Journal of …, 2022 - Elsevier
The development of inhibitors targeting the PI3K-Akt-mTOR signaling pathway has been greatly hindered by the on-target AEs, such as hyperglycemia and hepatotoxicities. In this study…
Number of citations: 10 www.sciencedirect.com
D Rageot, T Bohnacker, E Keles… - Journal of medicinal …, 2019 - ACS Publications
The phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (mTOR) pathway is frequently overactivated in cancer, and drives cell growth, proliferation, survival, and …
Number of citations: 45 pubs.acs.org
C Borsari, D Rageot, A Dall'Asen… - Journal of medicinal …, 2019 - ACS Publications
The mechanistic target of rapamycin (mTOR) plays a pivotal role in growth and tumor progression and is an attractive target for cancer treatment. ATP-competitive mTOR kinase …
Number of citations: 27 pubs.acs.org
RA Nelson Jr - 2017 - search.proquest.com
Design, Synthesis, and Screening of Novel Phosphatidylinositol 3-Kinase (PI3K) Inhibitors Activated by Prostate Specific Antigen (PSA): Prodrug Treatment for Androgen-Independent …
Number of citations: 2 search.proquest.com
C Li, Y Qiao, X Jiang, L Liu, Y Zheng… - Journal of Medicinal …, 2023 - ACS Publications
The phosphoinositide kinase PIKfyve has emerged as a new potential therapeutic target in various cancers. However, limited clinical progress has been achieved with PIKfyve inhibitors…
Number of citations: 1 pubs.acs.org
AS Chaudhary - 2013 - scholarworks.gsu.edu
Protein translocation is essential for bacterial survival and the most important translocation mechanism in bacteria is the secretion (Sec) pathway. Thus targeting Sec pathway is a …
Number of citations: 1 scholarworks.gsu.edu

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